3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine is a pyridine derivative featuring a phenethyl substituent with 3,4-dimethoxy groups. This structure combines the aromaticity and basicity of pyridine with the electron-rich 3,4-dimethoxyphenyl moiety, which is known to influence biological activity, solubility, and reactivity.
Properties
CAS No. |
14627-93-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-4,7-11H,5-6H2,1-2H3 |
InChI Key |
ZVNNLYRODDNIDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CN=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with pyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Curcumin Analogues with 3,4-Dimethoxyphenyl Groups
Key Compounds :
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
- (E)-2-(3,4-Dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e)
Structural Similarities: Both compounds share the 3,4-dimethoxyphenyl group, which is critical for their antioxidant and enzyme-inhibitory activities. However, their core structures differ significantly from the target compound, incorporating cyclopentanone/cyclohexanone rings and acryloyl groups.
Functional Differences :
- Antioxidant Activity : Compound 3e exhibited strong free radical scavenging (EC₅₀ ~15 µM) due to the conjugated system and methoxy groups enhancing electron donation .
- Enzyme Inhibition : Compound 2e showed potent HIV-1 protease inhibition (IC₅₀ ~0.8 µM), attributed to the planar structure and hydrophobic interactions .
Table 1: Bioactivity Comparison of Curcumin Analogues
| Compound | Antioxidant Activity (EC₅₀, µM) | ACE Inhibition (IC₅₀, µM) | HIV-1 Protease Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 3e | 15.2 | 28.7 | 1.2 |
| 2e | 18.5 | 35.4 | 0.8 |
| Curcumin | 12.8 | 45.6 | 3.5 |
Pyridine Derivatives with Aromatic and Alkyl Substituents
Key Compounds :
Structural Comparison :
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide shares the 2-(3,4-dimethoxyphenyl)ethyl chain but replaces pyridine with a cinnamic acid amide. This substitution increases hydrogen-bonding capacity and reduces lipophilicity (predicted Log Kow ~2.5 vs. ~3.0 for alkylpyridines) .
- Alkyl-Substituted Pyridines : 2-(3-Pentyl)pyridine has a branched alkyl chain, resulting in higher lipophilicity (Log Kow = 3.24) compared to aromatic-substituted analogues. This enhances membrane permeability but may reduce aqueous solubility (2595 mg/L) .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |
|---|---|---|---|---|
| 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine* | ~273.3 (est.) | ~2.8 (est.) | ~1500 (est.) | 0.001 (est.) |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]amide | ~385.4 | 2.55 | 3342 | 0.0438 |
| 2-(3-Pentyl)pyridine | 149.23 | 3.24 | 2595 | 0.309 |
*Estimated values based on structural analogues.
Pyridine Derivatives with Methoxy and Silyl Substituents
Key Compounds :
Structural Insights :
- Silyl Substituents : Trimethylsilyl-ethynyl groups introduce steric bulk and lipophilicity, which may hinder biological activity but improve thermal stability.
Critical Analysis of Substituent Effects
- 3,4-Dimethoxyphenyl Group : Enhances antioxidant and enzyme-inhibitory activities via electron donation and π-π stacking .
- Pyridine vs. Cinnamate Core : Pyridine’s basicity may improve solubility in acidic environments compared to neutral amides .
- Alkyl vs. Aryl Chains : Alkyl substituents increase lipophilicity but reduce specificity in target binding compared to aromatic groups .
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